Cas no 168208-79-5 ((E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one)

(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
- (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
-
- インチ: 1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+
- InChIKey: NBHJVZRPJLRZIR-RMKNXTFCSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(/C=C/C1C=CC=CC=1)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 17.1
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25224-10g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25224-25g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194004-2g |
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 98% | 2g |
¥3855 | 2023-04-15 | |
A2B Chem LLC | AJ25224-100g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
A2B Chem LLC | AJ25224-1g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25224-5g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25224-50g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
A2B Chem LLC | AJ25224-2g |
(2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one |
168208-79-5 | 95+% | 2g |
$830.00 | 2024-04-20 |
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 関連文献
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
5. Back matter
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-oneに関する追加情報
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one: A Comprehensive Overview
(E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, also known by its CAS number 168208-79-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a phenyl group attached to a propenone backbone. The (E) configuration denotes the geometric isomerism of the double bond in the molecule, which plays a crucial role in its chemical properties and biological activity.
The synthesis of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one involves a series of well-established organic reactions. Typically, the compound is synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of aldehydes or ketones with aromatic aldehydes in the presence of a base. This reaction not only forms the propenone backbone but also establishes the stereochemistry of the molecule. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yields.
Recent studies have highlighted the potential of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one as a precursor in drug discovery. Its structure serves as a valuable scaffold for developing bioactive molecules due to its ability to undergo various functional group transformations. For instance, researchers have explored its use in constructing heterocyclic compounds, which are often associated with potent pharmacological activities. The presence of chlorine atoms in the dichlorophenyl group enhances the compound's stability and bioavailability, making it an attractive candidate for medicinal chemistry applications.
In addition to its role in drug discovery, (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has found applications in materials science. Its conjugated system contributes to its optical properties, making it suitable for use in organic electronics and photonics. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electronic properties. The ability to tune the compound's structure through substitution and addition reactions further expands its potential applications in this field.
The biological activity of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has been extensively studied. In vitro assays have demonstrated its ability to inhibit certain enzymes and pathways associated with diseases such as cancer and inflammation. For example, studies have shown that derivatives of this compound can modulate kinase activity, suggesting their potential as therapeutic agents. Furthermore, computational modeling has provided insights into the molecular interactions that underpin its bioactivity, paving the way for rational drug design.
The stability and reactivity of (E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one are influenced by its structural features. The dichlorophenyl group imparts electron-withdrawing effects, which can alter the reactivity of the propenone moiety. This makes the compound susceptible to nucleophilic attacks and electrophilic additions under specific conditions. Recent investigations into its photochemical properties have revealed its potential as a photosensitizer in photodynamic therapy applications.
In conclusion, (E)-1-(2,5-Dichlorophenyl)-3 phen ylprop 2 en 1 one, with its CAS number 168208 79 5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis while offering promising avenues for drug development and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to remain an important focus for scientists and industry professionals alike.
168208-79-5 ((E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one) 関連製品
- 2171820-26-9(1-({(5-ethylfuran-2-yl)methylsulfanyl}methyl)cyclopropylmethanethiol)
- 1261977-03-0(3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)
- 899913-14-5(2-{3-(4-bromophenyl)-1,4-diazaspiro4.5deca-1,3-dien-2-ylsulfanyl}-N-(4-fluorophenyl)acetamide)
- 921857-00-3(9-(4-bromophenyl)methyl-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 1803898-97-6(5-Cyano-1H-benzimidazole-7-carboxamide)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)
- 1261969-57-6(3-Fluoro-4-(4-formylphenyl)benzoic acid)
- 694499-08-6(4-chloro-N-(2-methoxyethyl)pyridine-2-carboxamide)
- 1806827-39-3(6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-hydroxypyridine)
- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)




